molecular formula C15H22N2O5S B5541490 1-(2,3-dimethoxybenzoyl)-4-(ethylsulfonyl)piperazine

1-(2,3-dimethoxybenzoyl)-4-(ethylsulfonyl)piperazine

Cat. No.: B5541490
M. Wt: 342.4 g/mol
InChI Key: HVLZXTHYRAXQCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-dimethoxybenzoyl)-4-(ethylsulfonyl)piperazine, also known as EDP-420, is a novel chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications. EDP-420 is a piperazine derivative that exhibits promising pharmacological properties, making it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Improved Synthesis for Anti-hypertensive Drugs : An efficient one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine, a crucial intermediate in creating the anti-hypertensive drug Doxazosin, has been developed. This method offers higher yields and is significant for producing medications for hypertension and benign prostate hyperplasia (BPH) treatments (C. Ramesh, R. B. Reddy, G. M. Reddy, 2006).

  • Antibacterial Activities : Research on novel 1,4-disubstituted piperazines, including derivatives similar to the query compound, has shown potent antibacterial activities against resistant strains of Staphylococcus aureus. These findings highlight the role of piperazine derivatives in developing new antibiotic therapies (S. Shroff, S. K. Mishra, P. Mohanta, I. Baitharu, A. K. Behera, 2022).

  • Chiral Separation Techniques : Studies on chiral 1,4-disubstituted piperazine derivatives, including methods for resolving racemic mixtures into enantiomers, are crucial for pharmaceutical applications where the chirality of compounds can significantly impact their efficacy and safety (Z. Chilmonczyk, Lukasz Sienicki, B. Lozowicka, Małgorzata Lisowska-Kuźmicz, A. Jończyk, H. Aboul‐Enein, 2005).

Anticancer and Antimicrobial Research

  • Anticancer Potential : Certain piperazine derivatives have been evaluated for their anticancer activities across various cancer cell lines, demonstrating significant potential in cancer treatment. These studies contribute to the ongoing search for novel therapeutic compounds with improved efficacy against cancer (Kostyantyn Turov, 2020).

  • Antimicrobial and Analgesic Activities : Research into the synthesis and biological evaluation of novel piperazine derivatives, including those with structures similar to the query compound, has shown promising antimicrobial and analgesic properties. Such studies are pivotal in discovering new drugs for treating infections and pain management (R. Rajkumar, A. Kamaraj, K. Krishnasamy, 2014).

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-(4-ethylsulfonylpiperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-4-23(19,20)17-10-8-16(9-11-17)15(18)12-6-5-7-13(21-2)14(12)22-3/h5-7H,4,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLZXTHYRAXQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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